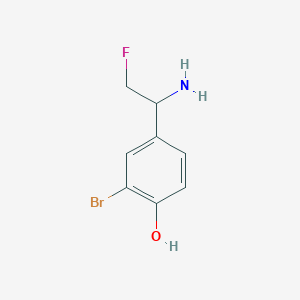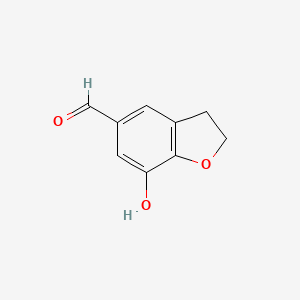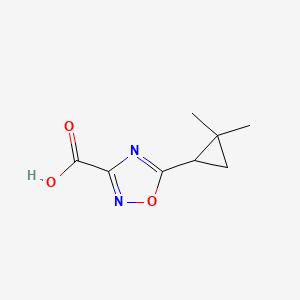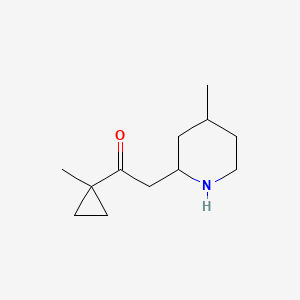
4-(1-Amino-2-fluoroethyl)-2-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-2-fluoroethyl)-2-bromophenol is an organic compound with the molecular formula C8H9BrFNO It is a fluorinated phenol derivative that contains both amino and bromine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-fluoroethyl)-2-bromophenol typically involves the introduction of the amino and fluoroethyl groups onto a bromophenol backbone. One common method involves the nucleophilic substitution reaction of 2-bromophenol with 1-amino-2-fluoroethane under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-fluoroethyl)-2-bromophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the bromine atom under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenol derivatives.
Reduction: Formation of the corresponding phenol derivative.
Substitution: Formation of substituted phenol derivatives with various functional groups.
Scientific Research Applications
4-(1-Amino-2-fluoroethyl)-2-bromophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-fluoroethyl)-2-bromophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride
- 4-(1-Amino-2-fluoroethyl)-N,N-dimethylaniline
- 4-[(1S)-1-Amino-2-fluoroethyl]-3-chloro-N,N-dimethylaniline
Uniqueness
4-(1-Amino-2-fluoroethyl)-2-bromophenol is unique due to the presence of both amino and bromine functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H9BrFNO |
|---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
4-(1-amino-2-fluoroethyl)-2-bromophenol |
InChI |
InChI=1S/C8H9BrFNO/c9-6-3-5(7(11)4-10)1-2-8(6)12/h1-3,7,12H,4,11H2 |
InChI Key |
OFRAKNLIUVABPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CF)N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13320330.png)


![Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B13320343.png)


![(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B13320352.png)


![tert-Butyl 4-methyl-3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13320386.png)
![3-{[(3-Methoxypropyl)amino]methyl}benzonitrile](/img/structure/B13320395.png)
